2-Bromo-N-(sec-butyl)acetamide
Overview
Description
2-Bromo-N-(sec-butyl)acetamide is an organic compound with the molecular formula C6H12BrNO It is a brominated acetamide derivative, where the bromine atom is attached to the carbon adjacent to the carbonyl group, and the nitrogen is bonded to a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(sec-butyl)acetamide typically involves the bromination of N-(sec-butyl)acetamide. One common method is as follows:
Starting Material: N-(sec-butyl)acetamide.
Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: An inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The general reaction can be represented as: [ \text{N-(sec-butyl)acetamide} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(sec-butyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Bromo-N-(sec-butyl)acetamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Proteomics Research: It is utilized in the study of protein interactions and modifications.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(sec-butyl)acetamide depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon adjacent to the carbonyl group. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetamide: Similar structure but without the sec-butyl group.
N-(sec-butyl)acetamide: Lacks the bromine atom.
2-Chloro-N-(sec-butyl)acetamide: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-N-(sec-butyl)acetamide is unique due to the presence of both the bromine atom and the sec-butyl group, which can influence its reactivity and applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-N-butan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSAWYIUWTCBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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